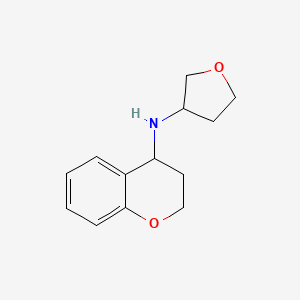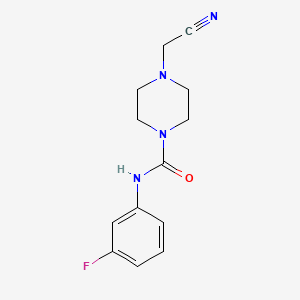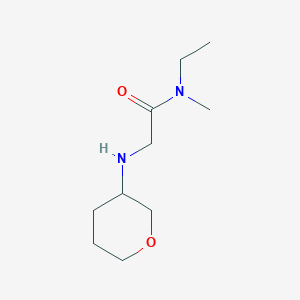![molecular formula C17H19FN2O B7570372 N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling pathways. PF-06463922 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Mechanism of Action
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide targets TYK2, a member of the JAK family of enzymes. TYK2 plays a critical role in cytokine signaling pathways, which are involved in the regulation of immune responses. By inhibiting TYK2, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide blocks the production of pro-inflammatory cytokines, leading to a reduction in inflammation and improved disease symptoms.
Biochemical and Physiological Effects
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been shown to have a selective and potent inhibitory effect on TYK2. In preclinical studies, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha). These cytokines play a critical role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is its selectivity for TYK2. This selectivity reduces the risk of off-target effects, which can lead to unwanted side effects. However, one limitation of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of TYK2. Another area of interest is the investigation of the efficacy of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide in combination with other therapeutic agents. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide in humans.
Synthesis Methods
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the chemical structure of the starting materials to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune diseases. In a mouse model of psoriasis, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide was found to significantly reduce skin inflammation and improve disease symptoms. Similarly, in a mouse model of inflammatory bowel disease, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide was found to reduce inflammation and improve intestinal function.
properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-3-5-14(7-12(11)2)17(21)20-10-15-6-4-13(9-19)8-16(15)18/h3-8H,9-10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIDVFSLSMZRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)CN)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)

![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)




![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)
